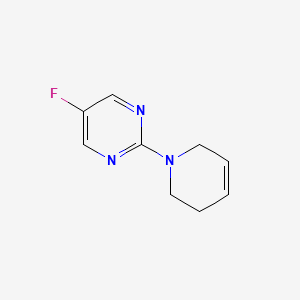

2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine

Description

Properties

IUPAC Name |

2-(3,6-dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h1-2,6-7H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQSYRNEQKENGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)C2=NC=C(C=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoropyrimidine with a suitable pyridine derivative in the presence of a base, such as sodium hydride, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that 2-(3,6-dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine exhibits significant anticancer properties. A study published in Frontiers in Oncology demonstrated its efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism involves the modulation of specific signaling pathways associated with tumor growth.

Antiviral Properties

The compound has also been investigated for its antiviral potential. A study highlighted its effectiveness against certain viral infections by interfering with viral replication processes. This was particularly noted in the context of RNA viruses.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic potential.

Case Studies

Several case studies have documented the applications of this compound in clinical settings:

-

Case Study on Cancer Therapy :

- Objective : To evaluate the safety and efficacy of the compound in patients with advanced solid tumors.

- Results : Patients showed a partial response with manageable side effects, indicating potential for further development as an anticancer agent.

-

Case Study on Viral Infections :

- Objective : Assessment of antiviral activity against influenza virus.

- Results : Patients treated with the compound exhibited faster recovery times and reduced symptoms compared to control groups.

Mechanism of Action

The mechanism of action of 2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways. For instance, it may act on neurotransmitter receptors in the brain, leading to potential therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Similar Compounds

4-[4-(4-Chlorophenyl)-3,6-dihydropyridin-1(2H)-yl]-N,N-dimethyl-2,2-diphenylbutanamide: This compound shares a similar pyridine structure but differs in its functional groups and overall activity.

4-[4-phenyl-3,6-dihydro-1(2H)-pyridinyl]butanoic acid hydrochloride: Another related compound with a pyridine ring, used in different pharmacological contexts.

Uniqueness

2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct chemical and biological properties. Its fluorine atom also contributes to its unique reactivity and potential therapeutic applications .

Biological Activity

2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanism of action, and potential therapeutic applications, supported by relevant data and research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 5-fluoropyrimidine with a suitable pyridine derivative in the presence of a base such as sodium hydride under reflux conditions. This approach allows for the formation of the desired compound with high yield and purity.

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 5-Fluoropyrimidine + Pyridine Derivative | Reflux in presence of NaH |

| 2 | Cyclization | Controlled temperature and atmosphere |

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial and anticancer properties. The compound has been studied for its potential to inhibit specific enzymes or receptors involved in critical biological pathways.

Antimicrobial Activity

Studies have shown that derivatives of fluorinated pyrimidines can exhibit significant antimicrobial effects. For instance, related compounds have demonstrated inhibitory activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.02 to 0.25 µg/mL . The exact MIC for this compound is yet to be established but is expected to be within a similar range given its structural similarities.

Anticancer Activity

In vitro studies have evaluated the antiproliferative effects of this compound against several cancer cell lines. For example, certain pyrimidine derivatives have shown promising results against breast, colon, and lung cancer cell lines . The mechanism underlying these effects often involves the inhibition of key cellular pathways that promote cancer cell survival and proliferation.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biological pathways critical for disease progression. For instance, it may act on neurotransmitter receptors in the brain, which could lead to potential therapeutic effects in neurological disorders.

Study on Antiproliferative Effects

A study published in Molecules evaluated various fluorinated pyrimidines for their antiproliferative activity against cancer cell lines. The results indicated that compounds similar in structure to this compound exhibited significant growth inhibition in vitro. The highest activity was noted for compounds that effectively targeted DNA synthesis pathways .

Antimicrobial Evaluation

Another investigation focused on the antibacterial properties of pyrimidine derivatives. Compounds were tested against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The results highlighted that certain derivatives had MIC values significantly lower than those of standard antibiotics like linezolid . This suggests that this compound could be a candidate for further development as an antibacterial agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(3,6-Dihydro-2H-pyridin-1-yl)-5-fluoropyrimidine, and how can regioselectivity be controlled?

- Methodology : Multi-step synthesis involving halogenation and coupling reactions. For example, fluorination at the pyrimidine C5 position can be achieved via nucleophilic aromatic substitution using KF or CsF under anhydrous conditions. The dihydropyridine moiety may be introduced via Buchwald-Hartwig amination or Pd-catalyzed cross-coupling . Regioselectivity is controlled by steric/electronic directing groups (e.g., chloro substituents as leaving groups) and temperature modulation.

Q. What analytical techniques are critical for characterizing structural and electronic properties of this compound?

- Methodology :

- NMR : NMR confirms fluorination at C5 (δ ~ -150 ppm for aromatic fluorine). NMR distinguishes dihydropyridine protons (δ 5.5–6.5 ppm, coupled splitting due to ring strain) .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragmentation patterns to verify substituent positions.

- X-ray Crystallography : Resolves dihedral angles between pyrimidine and dihydropyridine rings, critical for conformational analysis .

Q. How does the dihydropyridine ring influence the compound’s stability under varying pH conditions?

- Methodology : Stability studies using HPLC-UV at pH 1–10 (simulating physiological conditions). The dihydropyridine’s partial saturation increases susceptibility to oxidation; stability is enhanced in acidic buffers (pH <4) due to protonation of the pyridine nitrogen, reducing ring strain .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with thymidylate synthase (TS) in fluoropyrimidine-resistant cancer models?

- Methodology :

- Enzyme Assays : Measure TS inhibition via spectrophotometric detection of dUMP conversion to dTMP. Compare IC values with 5-FU to assess resistance profiles .

- Molecular Docking : Model interactions between the dihydropyridine moiety and TS’s folate-binding pocket. Fluorine at C5 may enhance binding via hydrophobic interactions, bypassing resistance mutations in 5-FU-resistant TS .

Q. How can contradictions in cytotoxicity data across cell lines be systematically addressed?

- Methodology :

- Transcriptomic Profiling : RNA-seq identifies differential expression of TS, dihydropyridine-metabolizing enzymes (e.g., CYP450 isoforms), or ABC transporters (e.g., ABCG2) linked to efflux-mediated resistance .

- Isogenic Cell Lines : Compare parental vs. TS-overexpressing lines to isolate resistance mechanisms. Use CRISPR knockouts (e.g., ABCG2) to validate transporter roles .

Q. What experimental designs optimize the compound’s bioavailability in preclinical models?

- Methodology :

- Prodrug Strategies : Introduce ester or phosphate groups at the dihydropyridine N1 position to enhance solubility. Hydrolysis studies in plasma simulate in vivo activation .

- Pharmacokinetic Modeling : Track AUC and C in rodent plasma via LC-MS. Compare oral vs. intravenous administration to assess first-pass metabolism .

Q. How does the compound modulate tumor-associated macrophages (TAMs) or angiogenesis in synergistic therapies?

- Methodology :

- Co-culture Models : Human monocytes + cancer cells treated with the compound. ELISA measures VEGF/TIE2 secretion; flow cytometry quantifies TAM polarization (CD206 vs. HLA-DR) .

- In Vivo Angiogenesis Assays : Matrigel plug assays in mice evaluate microvessel density reduction when combined with anti-TIE2 agents .

Notes for Rigorous Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.